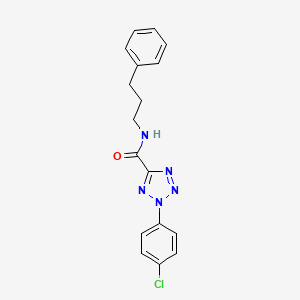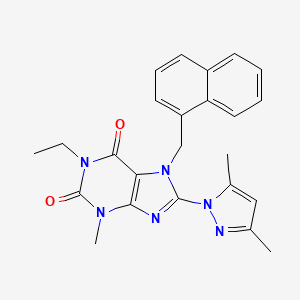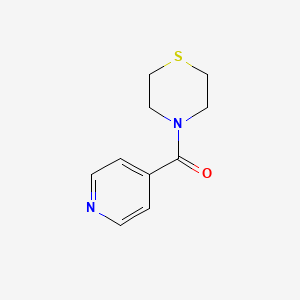
4-ピリジル(チオモルホリノ)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-4-yl(thiomorpholino)methanone: is a chemical compound with the molecular formula C10H12N2OS. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a protein kinase inhibitor, making it a valuable tool in studying cell signaling pathways.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
作用機序
Target of Action
Pyridin-4-yl(thiomorpholino)methanone is a chemical compound that has been synthesized and evaluated for its protein kinase inhibitory potency . The primary targets of Pyridin-4-yl(thiomorpholino)methanone are protein kinases, specifically Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cellular signaling, growth, and differentiation.
Mode of Action
The interaction of Pyridin-4-yl(thiomorpholino)methanone with its targets involves the inhibition of protein kinases. The compound binds to these kinases, preventing them from phosphorylating other proteins and thereby disrupting the signaling pathways they control . This results in changes to cellular processes regulated by these pathways.
Biochemical Pathways
The biochemical pathways affected by Pyridin-4-yl(thiomorpholino)methanone are those regulated by the protein kinases it inhibits. These pathways control a variety of cellular processes, including cell growth, differentiation, and response to external signals . The downstream effects of this inhibition can vary widely depending on the specific cellular context and the other signaling pathways active in the cell.
Result of Action
The molecular and cellular effects of Pyridin-4-yl(thiomorpholino)methanone’s action are primarily related to its inhibition of protein kinases. By preventing these kinases from carrying out their normal function, the compound disrupts the signaling pathways they control . This can lead to changes in cellular processes such as growth and differentiation.
生化学分析
Biochemical Properties
Pyridin-4-yl(thiomorpholino)methanone has been identified as a relevant scaffold for protein kinase inhibition . It interacts with various enzymes and proteins, particularly protein kinases, and these interactions are critical for its biochemical activity . The planarity of its heterocyclic system was found to be essential for maintaining its protein kinase inhibitory potency .
Cellular Effects
The effects of Pyridin-4-yl(thiomorpholino)methanone on cells are primarily related to its role as a protein kinase inhibitor . By inhibiting protein kinases, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pyridin-4-yl(thiomorpholino)methanone exerts its effects through binding interactions with biomolecules, particularly protein kinases . Its planar pyrido[3,4-g]quinazoline tricyclic system is mandatory to maintain the protein kinase inhibitory potency .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(thiomorpholino)methanone typically involves the reaction of pyridine derivatives with thiomorpholine under specific conditions. One common method includes the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for Pyridin-4-yl(thiomorpholino)methanone are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions: Pyridin-4-yl(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
類似化合物との比較
- Pyridin-4-yl(pyrrolidin-1-yl)methanone
- Pyridin-4-yl(piperidin-1-yl)methanone
- Pyridin-4-yl(morpholino)methanone
Comparison: Pyridin-4-yl(thiomorpholino)methanone is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency as a protein kinase inhibitor. The sulfur atom in the thiomorpholine ring can influence the compound’s electronic properties and its interactions with biological targets .
特性
IUPAC Name |
pyridin-4-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKBJDRHCLONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)
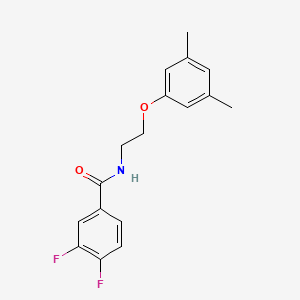

![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)
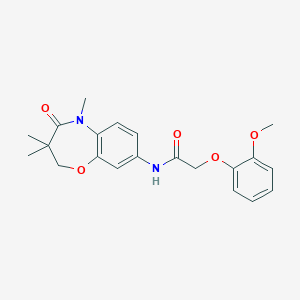
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2546880.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2546883.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)
